Welcome to the BenchChem Online Store!
molecular formula C9H12BrNO B8508490 5-(3-Bromopropyl)-2-methoxypyridine

5-(3-Bromopropyl)-2-methoxypyridine

Cat. No. B8508490
M. Wt: 230.10 g/mol
InChI Key: LZXXQVYNQJMFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096548B2

Procedure details

The title compound is prepared from 6-methoxy-3-pyridinecarboxaldehyde (0.5 g, Aldrich) by a sequence of standard transformations consisting of Wittig reaction with (carbethoxymethylene)triphenylphosphorane and NaOH, catalytic hydrogenation of the exocyclic C—C double bond, reduction to the corresponding alcohol with LiAlH4, and conversion to the bromide using N-bromosuccinimide and PPh3.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[N:8]=[CH:7][C:6]([CH:9]=O)=[CH:5][CH:4]=1.C(C=P([C:30]1[CH:35]=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)(OCC)=O.[OH-].[Na+].[H-].[H-].[H-].[H-].[Li+].[Al+3].[Br-].[Br:45]N1C(=O)CCC1=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>>[Br:45][CH2:35][CH2:30][CH2:9][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[N:8][CH:7]=1 |f:2.3,4.5.6.7.8.9|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OCC)C=P(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Br-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCCCC=1C=CC(=NC1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.